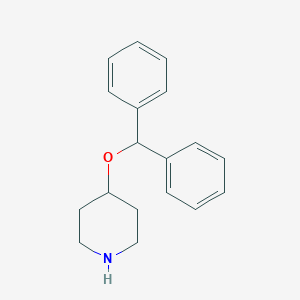

4-(Diphenylmethoxy)piperidine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of 4-(Diphenylmethoxy)piperidine and its derivatives involves multi-step chemical reactions. For instance, the enantio- and diastereoselective synthesis of piperidines through a one-pot sequence involving diphenylprolinol silyl ether mediated Michael reaction demonstrates the complexity and efficiency of modern synthetic methods (Urushima, Sakamoto, Ishikawa, & Hayashi, 2010). Another approach includes the synthesis of α,α-Diphenyl-4-piperidinemethanol, a key intermediate for various pharmacologically active compounds, showcasing the diverse synthetic routes available for this compound (Sun Dong-dong, 2011).

Molecular Structure Analysis

The molecular structure of 4-(Diphenylmethoxy)piperidine derivatives reveals insights into their biological activity and interactions. Studies on the crystal and molecular structure, such as those by Karolak-Wojciechowska et al. (2003), highlight the importance of the conformation of the linking spacer and its influence on biological activity (Karolak-Wojciechowska, Fruziński, Czylkowski, Paluchowska, & Mokrosz, 2003).

Chemical Reactions and Properties

The chemical reactivity of 4-(Diphenylmethoxy)piperidine is marked by its participation in diverse chemical reactions, leading to the formation of compounds with significant pharmacological potential. For instance, the synthesis of amphoteric drugs from classical antihistaminics into nonsedative antiallergic agents demonstrates the compound's versatility in chemical transformations (Iwasaki et al., 1994).

Physical Properties Analysis

The physical properties of 4-(Diphenylmethoxy)piperidine, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. The study on the crystal and molecular structure of 4-carboxypiperidinium chloride provides detailed insights into the compound's physical characteristics and how they affect its chemical behavior and interaction with other molecules (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Properties Analysis

Understanding the chemical properties of 4-(Diphenylmethoxy)piperidine, including its reactivity, stability, and interaction with biological targets, is essential for its application in medicinal chemistry. The design of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors showcases the compound's potential in drug discovery and development (Picard, Baston, Reichert, & Hartmann, 2000).

Applications De Recherche Scientifique

-

Anticancer Applications

- Field : Biotechnology and Pharmacology

- Summary : Piperidine derivatives, including “4-(Diphenylmethoxy)piperidine”, have been observed to have anticancer potential . They have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and leukemia .

- Methods : The specific methods of application or experimental procedures vary depending on the type of cancer and the specific piperidine derivative used. For example, one study synthesized a piperidine derivative from Tamoxifen (TAM) and observed its effect on both Estrogen Receptor (ER) negative cells (MDA-MB-231) and ER positive cells (MCF-7) .

- Results : The results showed that these compounds can regulate several crucial signaling pathways essential for the establishment of cancers. They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

-

Pharmaceutical Applications

- Field : Organic Chemistry and Pharmacology

- Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods : The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Rubber Accelerator Production

- Field : Industrial Chemistry

- Summary : Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber .

- Results : The use of piperidine derivatives as rubber accelerators can speed up the vulcanization process, improving the efficiency of rubber production .

-

Antihypertensive Applications

- Field : Pharmacology

- Summary : Piperidine derivatives are reported to have antihypertensive properties . They can be used in the treatment of high blood pressure .

- Results : The use of piperidine derivatives as antihypertensive agents can help control high blood pressure, reducing the risk of heart disease and stroke .

-

Antiulcer Applications

-

Antimicrobial Applications

- Field : Microbiology

- Summary : Piperidine derivatives have been reported to have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections .

- Results : The use of piperidine derivatives as antimicrobial agents can help control and eliminate microbial infections .

-

Antiviral Applications

-

Antimalarial Applications

-

Analgesic Applications

-

Anti-Inflammatory Applications

-

Anti-Alzheimer Applications

- Field : Neurology

- Summary : Piperidine derivatives have been reported to have anti-Alzheimer properties . They can be used in the treatment of Alzheimer’s disease .

- Results : The use of piperidine derivatives as anti-Alzheimer agents can help control and alleviate the symptoms of Alzheimer’s disease .

-

Antipsychotic Applications

- Field : Psychiatry

- Summary : Piperidine derivatives have been reported to have antipsychotic properties . They can be used in the treatment of various psychiatric disorders .

- Results : The use of piperidine derivatives as antipsychotic agents can help control and alleviate the symptoms of psychiatric disorders .

Safety And Hazards

Orientations Futures

Molecular interactions of 4-diphenylmethoxy-1-methylpiperidine derivatives with the calcium channel CaV1.1 are described . All the compounds tested, previously shown to inhibit adrenergic vascular contractions, display similar binding energetics and interactions with the trans-membrane domain of 6JP5 on the opposite side relative to the channel pore, where nifedipine, a known dihydropyridine Ca2+ channel blocker binds . Thus, diphenylpyraline analogs may exert their anticontractile effects, at least partially, by blocking vascular Ca2+ channels .

Propriétés

IUPAC Name |

4-benzhydryloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOREVBRZVXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388512 | |

| Record name | 4-(Diphenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylmethoxy)piperidine | |

CAS RN |

58258-01-8 | |

| Record name | 4-Benzhydryloxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058258018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylmethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZHYDRYLOXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QV6QD5VV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

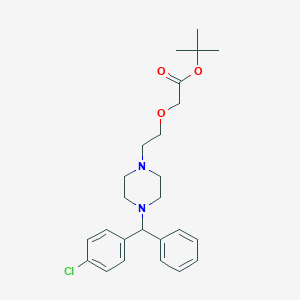

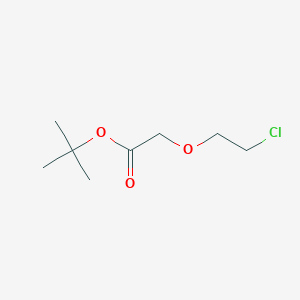

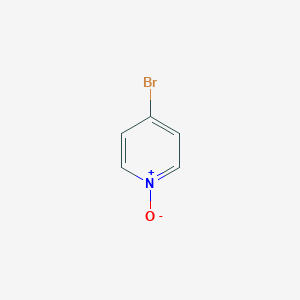

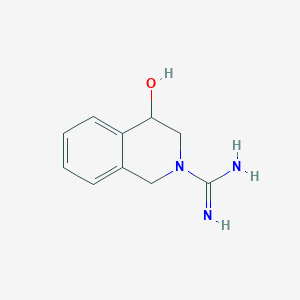

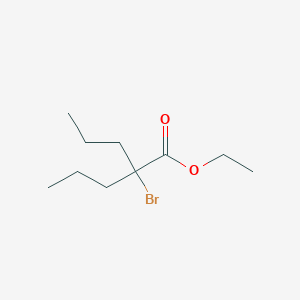

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

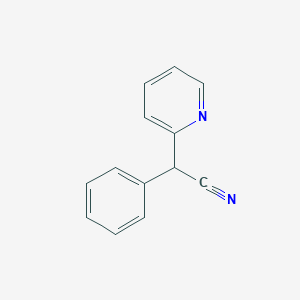

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)